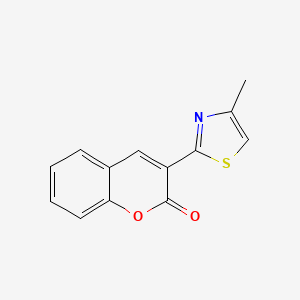

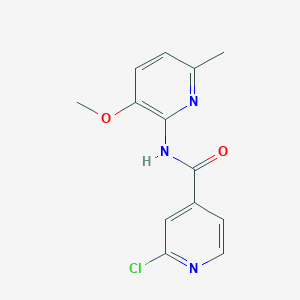

![molecular formula C14H12N2O2S B2357034 Acide 4,6-diméthyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylique CAS No. 681850-03-3](/img/structure/B2357034.png)

Acide 4,6-diméthyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse complète des applications de l’acide 4,6-diméthyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylique

Activité antibactérienne : Le composé a été évalué pour ses propriétés antibactériennes. Il fait partie d’une série de composés qui ont montré une action appréciable contre diverses souches bactériennes. Cela en fait un candidat potentiel pour le développement de nouveaux agents antibactériens, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante .

Propriétés antituberculeuses : Outre ses applications antibactériennes, des preuves suggèrent que les dérivés de ce composé ont une activité antituberculeuse. Ceci est particulièrement important compte tenu du défi de santé mondiale posé par la tuberculose et de la nécessité de traitements plus efficaces .

Inhibition enzymatique : Le composé a été testé pour sa capacité à inhiber les enzymes énoyl ACP réductase et DHFR. Ces enzymes sont impliquées respectivement dans la synthèse des acides gras bactériens et le métabolisme du folate. L’inhibition de ces enzymes peut conduire au développement de nouvelles thérapies antimicrobiennes .

Études d’amarrage moléculaire : Des études d’amarrage moléculaire ont été réalisées pour comprendre le mode d’action potentiel de ce composé. Les résultats ont révélé des interactions de liaison avec les sites actifs des enzymes clés, suggérant qu’il pourrait être optimisé structurellement pour des effets thérapeutiques améliorés .

Analyse du profil ADMET : Le profil ADMET (Absorption, Distribution, Métabolisme, Excrétion et Toxicité) du composé est crucial pour déterminer son aptitude en tant que candidat médicament. Des études sur des composés similaires peuvent fournir des informations sur ses propriétés pharmacocinétiques et son potentiel en tant que médicament sûr et efficace .

Potentiel thérapeutique en protéomique : Compte tenu de sa structure moléculaire, le composé peut avoir des applications dans la recherche en protéomique. Ses interactions avec les protéines pourraient être exploitées pour étudier les fonctions, les interactions des protéines et le développement de thérapies basées sur la protéomique .

Synthèse et caractérisation chimiques : Le composé sert de bloc de construction dans la synthèse chimique. Sa caractérisation détaillée est essentielle pour la synthèse de nouveaux hétérocycles, qui peuvent avoir diverses applications en chimie médicinale et en conception de médicaments .

Applications de la chimie computationnelle : Enfin, la structure du composé le rend adapté aux applications de la chimie computationnelle. Il peut être utilisé dans des simulations pour prédire le comportement de nouveaux composés et dans la conception de molécules avec des activités biologiques souhaitées .

Propriétés

IUPAC Name |

4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-8-7-9(2)15-13-10(8)11(12(19-13)14(17)18)16-5-3-4-6-16/h3-7H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQRVZUMSWJRSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N3C=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

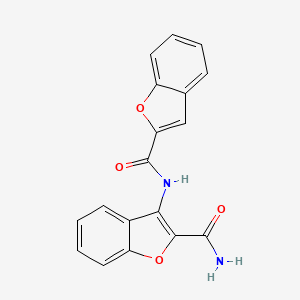

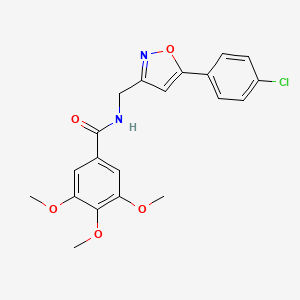

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2356956.png)

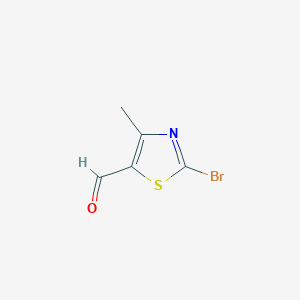

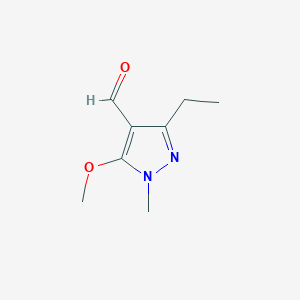

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2356959.png)

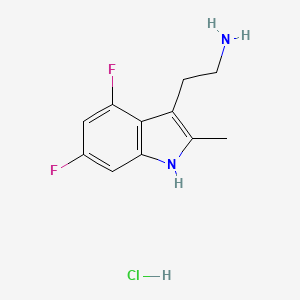

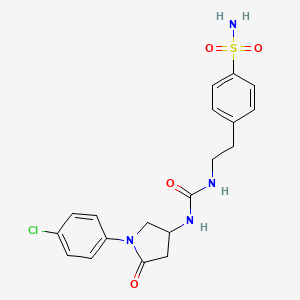

![N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2356965.png)

![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)

![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)